molecular formula C15H12N2O5 B8715805 4'-Methoxy-2,4-dinitrostilbene

4'-Methoxy-2,4-dinitrostilbene

Cat. No.: B8715805
M. Wt: 300.27 g/mol
InChI Key: ZZFDGUCCHZJOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Methoxy-2,4-dinitrostilbene is a nitro-substituted stilbene derivative characterized by a methoxy group (-OCH₃) at the 4'-position and two nitro (-NO₂) groups at the 2- and 4-positions of the aromatic rings. Stilbenes are ethylene-bridged aromatic compounds with diverse applications in medicinal chemistry, materials science, and agrochemicals due to their planar structure and ability to engage in π-π interactions . The nitro and methoxy substituents in this compound likely influence its electronic properties, solubility, and biological activity, making it a subject of comparative interest against structurally related stilbenes.

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

1-[2-(4-methoxyphenyl)ethenyl]-2,4-dinitrobenzene

InChI

InChI=1S/C15H12N2O5/c1-22-14-8-3-11(4-9-14)2-5-12-6-7-13(16(18)19)10-15(12)17(20)21/h2-10H,1H3

InChI Key

ZZFDGUCCHZJOQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Stilbene Derivatives

The following analysis compares 4'-Methoxy-2,4-dinitrostilbene with key analogs, focusing on structural features, physicochemical properties, and bioactivity.

Structural and Electronic Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4'-OCH₃, 2-NO₂, 4-NO₂ C₁₅H₁₂N₂O₅ 300.27 Electron-withdrawing nitro groups enhance stability; methoxy improves lipophilicity.
4,4'-Dimethoxystilbene (Bianisal) 4-OCH₃, 4'-OCH₃ C₁₆H₁₆O₂ 240.29 Symmetric methoxy groups increase hydrophobicity; lacks nitro reactivity .
3-Hydroxy-4'-methoxystilbene 3-OH, 4'-OCH₃ C₁₅H₁₄O₂ 226.27 Hydroxyl group enhances solubility and H-bonding potential; antimicrobial activity observed .
4-[(E)-2-(2,4-dinitrophenyl)ethenyl]-2-methoxyphenol 2-OCH₃, 4-OH, 2,4-dinitro C₁₅H₁₂N₂O₆ 316.27 Nitro and hydroxyl groups create redox activity; potential for radical scavenging .

Key Observations :

  • Electron-withdrawing vs.
  • Bioactivity modulation : Methoxy groups generally improve membrane permeability, while nitro groups may confer selective toxicity against microbial targets .
Antimicrobial Activity

Evidence highlights the role of substituents in antimicrobial efficacy:

  • 3-Hydroxy-4'-methoxystilbene (Compound 7) and 4-methoxystilbene (Compound 8) exhibited higher activity against Botrytis cinerea than pterostilbene, a natural antifungal stilbene . This suggests methoxy and hydroxyl groups synergize to disrupt fungal membranes or enzymes.

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